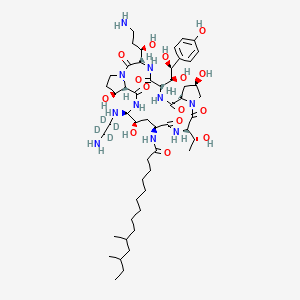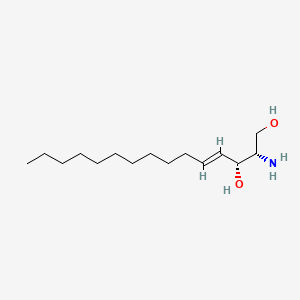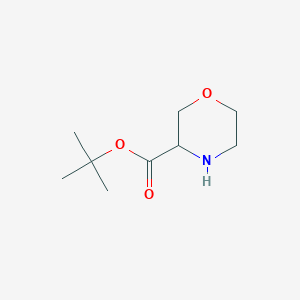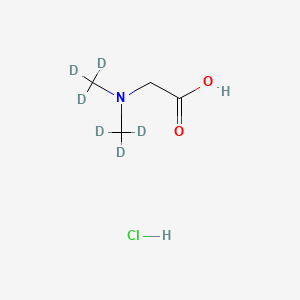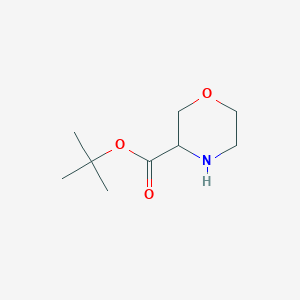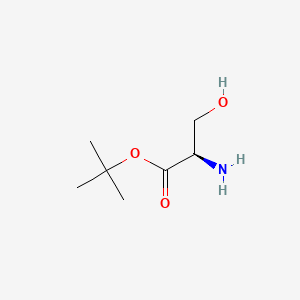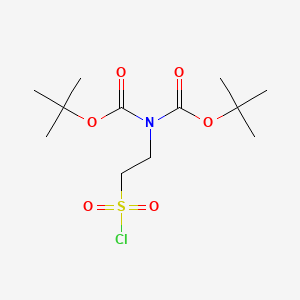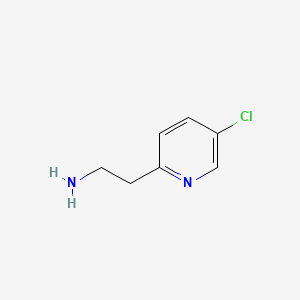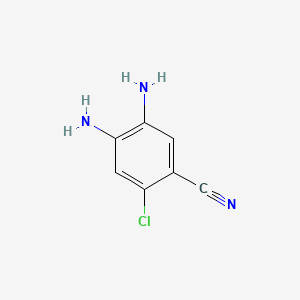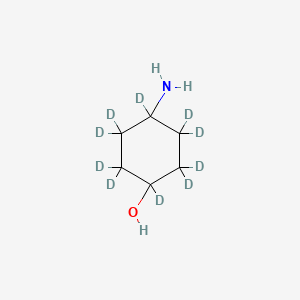
SLF Exclusive
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
properties
IUPAC Name |
[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3/t23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSDBBDZNDWCN-BJKOFHAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is SLF and what is its biological function?
A: SLF, or Sibling Lethal Factor, is a toxic protein secreted by the bacterium Paenibacillus dendritiformis []. Its primary function is to reduce competition for resources by killing neighboring sibling colonies of the same bacterial species [].
Q2: How does SLF exert its toxic effect on target cells?
A2: The precise mechanism of SLF-mediated cell death is not fully elucidated in the provided research. Further investigation is required to understand the specific interactions between SLF and cellular components leading to toxicity.
A: The research primarily focuses on SLF's impact on Paenibacillus dendritiformis sibling colonies []. Further research is needed to determine its effects on other bacterial species.
Q3: How does Paenibacillus dendritiformis survive in the presence of SLF?
A: Interestingly, Paenibacillus dendritiformis exhibits a fascinating survival strategy. Sub-lethal concentrations of SLF trigger a phenotypic switch in a subpopulation of the bacteria. They transition from motile, rod-shaped cells to non-motile, Slf-resistant, vegetative cocci []. This phenotypic plasticity allows a segment of the population to survive the toxic effects of SLF.
Q4: Can the phenotypic switch from rods to cocci be reversed in Paenibacillus dendritiformis?
A: Yes, the phenotypic switch is reversible []. When environmental conditions become more favorable and crowding is reduced, the cocci can revert back to the motile rod form, allowing the bacterial population to spread and re-establish itself [].
Q5: What triggers the reversion from the cocci form back to the rod form in Paenibacillus dendritiformis?
A: The research indicates that the cocci secrete a signaling molecule when conditions are conducive to rod growth. This signaling molecule likely induces the switch back to the motile rod phenotype [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)

